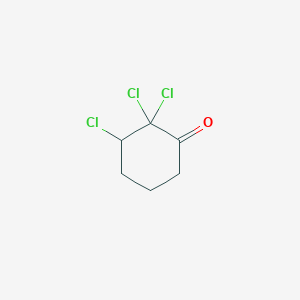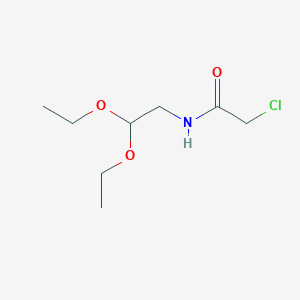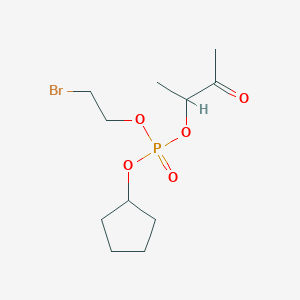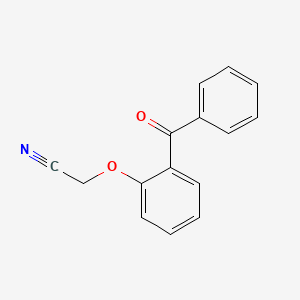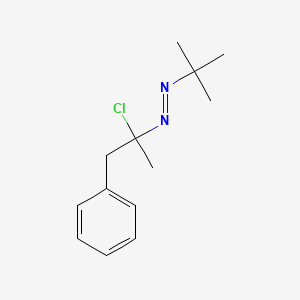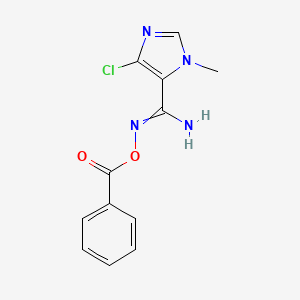
N'-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is a synthetic organic compound that features a benzoyloxy group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C–N bonds (amides). The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs₂CO₃) to achieve high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Organic Synthesis: The compound is useful as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide involves the formation of reactive intermediates that interact with molecular targets. The benzoyloxy group can generate benzoyloxy radicals upon cleavage, which can then interact with proteins or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy functional group and have similar reactivity.
Benzoylecgonine: A metabolite of cocaine that also contains a benzoyloxy group.
Benzotriazoles: Compounds with benzoyloxy groups that exhibit similar chemical behavior
Uniqueness
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the benzoyloxy and imidazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
54711-63-6 |
|---|---|
Fórmula molecular |
C12H11ClN4O2 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
[[amino-(5-chloro-3-methylimidazol-4-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C12H11ClN4O2/c1-17-7-15-10(13)9(17)11(14)16-19-12(18)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,16) |
Clave InChI |
YPIRWPCEGISXLN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
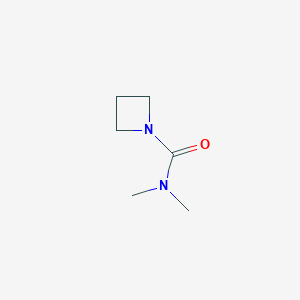
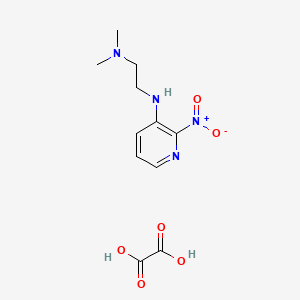
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
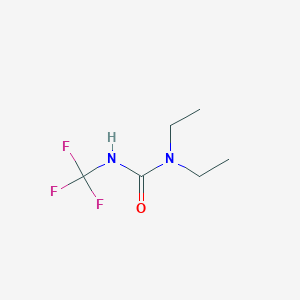
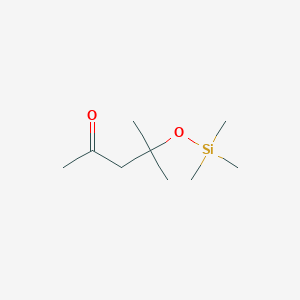
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
